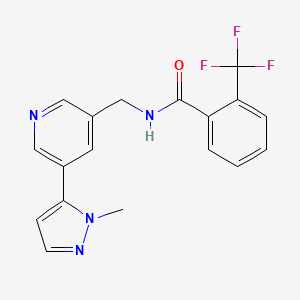

![molecular formula C10H10N2O B2620483 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566157-03-7](/img/structure/B2620483.png)

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde” has been described . Additionally, a mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has been reported .Aplicaciones Científicas De Investigación

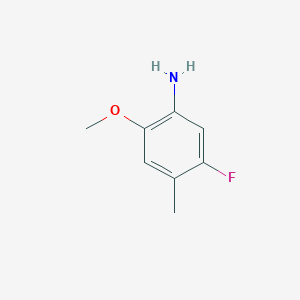

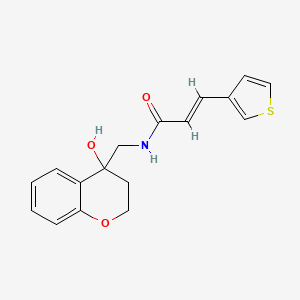

Synthesis and Chemical Properties

- Innovative Synthesis Approaches : Research has explored new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, including variants like 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile. These methods often start with 2-aminophenol and involve reactions with alkenes having electron-withdrawing groups (詹淑婷, 2012).

- Chemoenzymatic Asymmetric Synthesis : The asymmetric synthesis of 1,4-benzoxazine derivatives has been developed using bioreduction and lipase-catalyzed processes. This approach is particularly significant for synthesizing precursors of pharmaceutical agents like Levofloxacin (López-Iglesias et al., 2015).

Biological and Pharmacological Applications

- Dual Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists : A novel series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including compounds structurally related to this compound, have been developed as dual-acting agents. These compounds block the TXA2 receptor and activate the PGI2 receptor, showing potential for anti-thrombotic and cardiovascular applications (Ohno et al., 2006).

Methodological Advancements

- Novel Synthetic Routes : Synthesis of various derivatives of 1,4-benzoxazinones, including structures related to this compound, has been achieved. These methods involve reactions like etherification, cyclization, and reductive cyclization, contributing to the development of new chemical entities (Guguloth, 2021).

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNHXEGWTJIPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![N-(2-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2620411.png)

![3-[(chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B2620415.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)

![(1H-indol-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2620418.png)

![1-(3,4-Dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2620419.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2620421.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)